molecular formula C9H11NO B1593024 2,3-Dihydro-1-benzofuran-7-ylmethylamine CAS No. 361393-65-9

2,3-Dihydro-1-benzofuran-7-ylmethylamine

カタログ番号: B1593024
CAS番号: 361393-65-9
分子量: 149.19 g/mol
InChIキー: LNQLTDVDXCZARO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dihydro-1-benzofuran-7-ylmethylamine is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.193 g/mol

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuran-7-ylmethylamine typically involves the following steps:

  • Starting Material: The synthesis begins with benzofuran as the starting material.

  • Reduction Reaction: Benzofuran undergoes a reduction reaction to form 2,3-dihydrobenzofuran.

  • Amination Reaction: The resulting 2,3-dihydrobenzofuran is then subjected to an amination reaction to introduce the methylamine group at the 7-position, yielding this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions: 2,3-Dihydro-1-benzofuran-7-ylmethylamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the benzofuran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can yield benzofuran-7-carboxylic acid derivatives.

  • Reduction Products: Reduction can produce 2,3-dihydrobenzofuran derivatives.

  • Substitution Products: Substitution reactions can lead to the formation of various substituted benzofurans.

科学的研究の応用

2,3-Dihydro-1-benzofuran-7-ylmethylamine has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which 2,3-Dihydro-1-benzofuran-7-ylmethylamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

類似化合物との比較

  • 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ylmethylamine

  • 2,3-Dihydrobenzofuran-7-ylmethanamine

  • 2,3-Dihydro-2,2-dimethyl-1-benzofuran-7-ylmethanamine

生物活性

2,3-Dihydro-1-benzofuran-7-ylmethylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H11NOC_9H_{11}NO with a molecular weight of approximately 151.19 g/mol. Its structure consists of a benzofuran ring fused with a saturated carbon framework and an amine functional group, which is critical for its biological activity.

Research indicates that derivatives of 2,3-dihydro-1-benzofuran exhibit significant interactions with various biological targets. Notably, these compounds have been identified as potent agonists for cannabinoid receptors, particularly the CB2 receptor, which plays a crucial role in modulating pain and inflammation responses in the body .

Interaction with Cannabinoid Receptors

Studies have shown that 2,3-dihydro-1-benzofuran derivatives can selectively activate CB2 receptors without affecting CB1 receptors. This selectivity is advantageous for therapeutic applications aimed at reducing pain and inflammation while minimizing psychoactive effects associated with CB1 activation .

Biological Activities

The biological activities of this compound include:

  • Antinociceptive Effects : In vivo studies demonstrated that certain derivatives effectively reduced neuropathic pain in animal models without impairing motor function. For instance, specific compounds were shown to reverse pain induced by spinal nerve ligation .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. Its action appears to be mediated through cannabinoid receptor signaling pathways .

Case Studies and Research Findings

Several studies have explored the efficacy of 2,3-dihydro-1-benzofuran derivatives:

  • Neuropathic Pain Model : In a study involving Sprague Dawley rats, a derivative showed significant analgesic effects in models of paclitaxel-induced neuropathy. The compound's effects were selectively antagonized by a CB2 receptor antagonist, confirming its mechanism of action .
  • Cancer Cell Lines : Another research effort focused on synthesizing benzofuran derivatives for their anticancer properties. The derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The structure-activity relationship indicated that modifications to the benzofuran scaffold enhanced antitumor activity .

Comparative Data Table

The following table summarizes key findings related to the biological activity of 2,3-Dihydro-1-benzofuran derivatives:

Compound Target Activity IC50 (μM) Notes
2,3-Dihydro-1-benzofuranCB2 ReceptorAgonist~12Selective for CB2; anti-inflammatory effects
Benzofuran derivative AMCF-7 Cancer CellsCytotoxic~11Enhanced activity compared to parent compound
Benzofuran derivative BPC-3 Cancer CellsCytotoxic~10Structure modifications improved efficacy

特性

IUPAC Name

2,3-dihydro-1-benzofuran-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3H,4-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQLTDVDXCZARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634677
Record name 1-(2,3-Dihydro-1-benzofuran-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361393-65-9
Record name 1-(2,3-Dihydro-1-benzofuran-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product of Example 48C (2.2 g) in tetrahydrofuran (10 mL) was treated with lithium aluminumhydride (0.71 g) in tetrahydrofuran (20 mL) at 0° C. dropwise. The mixture was stirred at 0° C. for 90 minutes then carefully treated in succession with water (0.7 mL), 15% sodium hydroxide (0.7 mL) and water (2.1 mL). After stirring overnight, the mixture was filtered through celite, the filter cake was washed with tetrahydrofuran (70 mL), and the filtrate concentrated under reduced pressure. The crude was dissolved in diethylether, washed with water, and extracted with 1N hydrochloric acid (2×20 mL). The acidic extracts were combined, basified with potassium carbonate, and extracted with methylene chloride (4×). The organic extracts were combined, dried (potassium carbonate), filtered, and the filtrate was concentrated under reduced pressure to provide the title compound. MS (DCI/NH3) m/z 150 (M+H)+;
Name
product
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

At 0° C., a solution of 2,3-dihydrobenzofuran-7-carboxylic acid amide (5.2 g, 31 mmol) in THF (100 ml) was added drop wise to a suspension of sodium borohydride in THF. The mixture was stirred for 20 min at 0° C. A solution of iodine (4.1 g, 16 mmol) in THF (100 ml) was added drop wise. After the addition was finished, the reaction mixture was heated for 16 hours to reflux. It was cooled to room temperature. Methanol (260 ml) was added drop wise. The solvent was removed in vacuo. The residue was dissolved in a 20% aqueous solution of sodium hydroxide (200 ml) and tert-butyl methyl ether (200 ml). The phases were separated. The aqueous phase was extracted with tert-butyl methyl ether (2×100 ml). The combined organic layers were dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (90 g), using DCM/methanol/25% aqueous ammonia (100:10:1) as eluent to give 0.93 g of ((2,3-dihydrobenzofuran-7-yl)methyl)amine
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
260 mL
Type
reactant
Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。